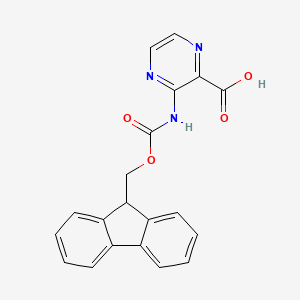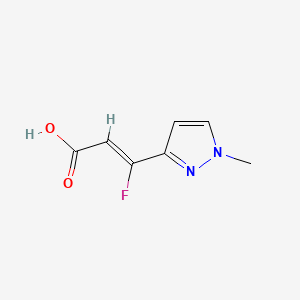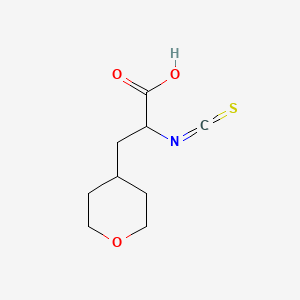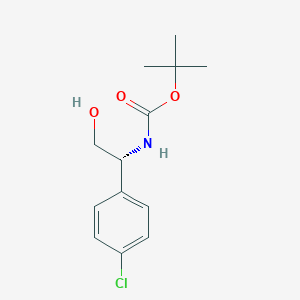
(R)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxyethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorophenyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed reactions to introduce the tert-butyl group into the molecule . The reaction conditions often include the use of solvents such as methylene chloride, chloroform, and alcohols, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions: tert-Butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of nucleophiles such as amines or thiols .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can lead to the formation of ketones or aldehydes, while reduction of the chlorophenyl group can yield phenyl derivatives .
科学研究应用
Chemistry: In chemistry, tert-butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical studies .
Medicine: It can be used in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for use in the synthesis of high-value products .
作用机制
The mechanism of action of tert-butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
相似化合物的比较
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the chlorophenyl and hydroxyethyl groups.
N-Boc-protected anilines: Compounds that share the tert-butyl carbamate moiety but have different substituents on the aromatic ring.
Uniqueness: tert-Butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of both the chlorophenyl and hydroxyethyl groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C13H18ClNO3 |
|---|---|
分子量 |
271.74 g/mol |
IUPAC 名称 |
tert-butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1 |
InChI 键 |
QUURCBFBLHSKLE-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=C(C=C1)Cl |
规范 SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


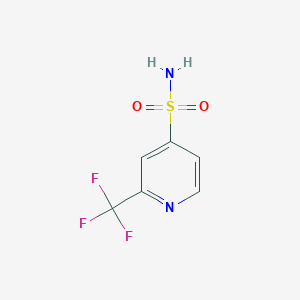
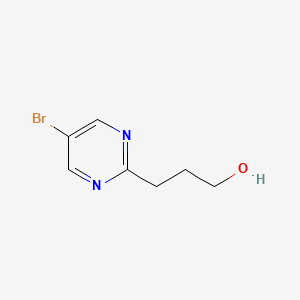
![2-(1,3-Dioxaindan-5-yl)-5-[({[1,1'-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B13577611.png)
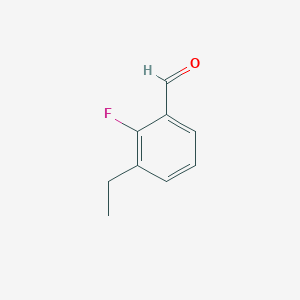
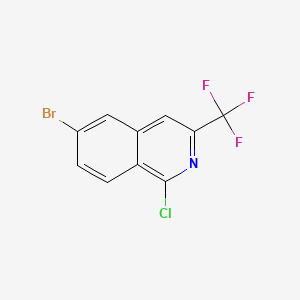
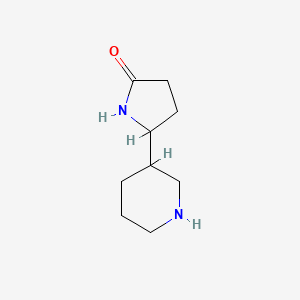
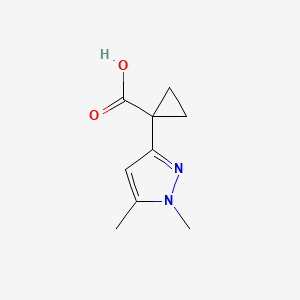
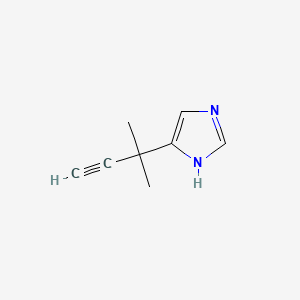


![(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13577693.png)
